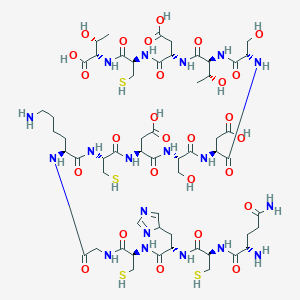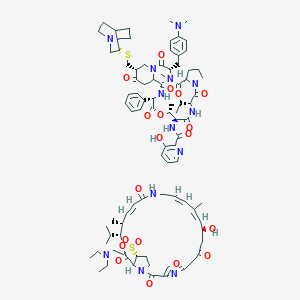
1-Undécène
Vue d'ensemble
Description
1-Undecene is an organic compound belonging to the class of unsaturated aliphatic hydrocarbons. It is characterized by the presence of a double bond between the first and second carbon atoms in an eleven-carbon chain, giving it the molecular formula C11H22 . This compound is a colorless liquid with a mild, pleasant odor and is insoluble in water but soluble in organic solvents such as ether and chloroform .
Applications De Recherche Scientifique
1-Undecene has several applications in scientific research and industry:
Mécanisme D'action
Target of Action
1-Undecene is an organic compound that belongs to the class of unsaturated aliphatic hydrocarbons . It is a hydrophobic molecule found in the essential oil of Farfugium japonicum and some mushroom species . The primary targets of 1-Undecene are the odor sensory neurons of organisms such as the nematode Caenorhabditis elegans .
Mode of Action
1-Undecene interacts with its targets by activating the odor sensory neurons. This activation induces both flight and fight responses in organisms like worms . The compound is detected by the AWB odor sensory neurons, driving an aversion response .
Biochemical Pathways
The biochemical pathway of 1-Undecene involves the conversion of medium-chain fatty acids (C10–C14) into their corresponding terminal olefins . This process is facilitated by a non-heme iron oxidase . The enzyme UndA from Pseudomonas putida and a thioesterase 'TesA from Escherichia coli are expressed to confer 1-undecene production .
Result of Action
The activation of odor sensory neurons by 1-Undecene leads to behavioral changes in organisms. For instance, in Caenorhabditis elegans, exposure to 1-Undecene triggers an aversion response, causing the worms to move away from the source of the compound . Additionally, 1-Undecene can induce immune effectors specific to Pseudomonas aeruginosa via AWB neurons .
Action Environment
The action of 1-Undecene can be influenced by environmental factors. For example, the presence of reducing agents can lead to an exothermic reaction, releasing gaseous hydrogen . The compound may also react vigorously with strong oxidizers . Therefore, the environment in which 1-Undecene is present can significantly affect its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
1-Undecene plays a role in various biochemical reactions, particularly in microbial biosynthesis. It is naturally produced by Pseudomonas species as a semivolatile metabolite . The enzyme responsible for its biosynthesis is a fatty acid decarboxylase, which converts medium-chain fatty acids (C10-C14) into 1-Undecene . This interaction highlights the compound’s role in microbial metabolism and its potential as a biochemical intermediate.
Cellular Effects
1-Undecene has been shown to influence cellular processes in bacteria. For instance, Pseudomonas fluorescens uses 1-Undecene as an aerial communication molecule, affecting biofilm formation and type six secretion system activity . Additionally, 1-Undecene contributes to the inhibition of Legionella pneumophila growth, demonstrating its antimicrobial properties . These effects indicate that 1-Undecene can modulate cell signaling pathways and microbial interactions.
Molecular Mechanism
At the molecular level, 1-Undecene exerts its effects through binding interactions with specific enzymes and proteins. The enzyme UndA from Pseudomonas putida catalyzes the oxidative decarboxylation of lauric acid to produce 1-Undecene . This reaction involves the removal of a carboxyl group from the fatty acid, resulting in the formation of the alkene. The molecular mechanism of 1-Undecene’s antimicrobial activity involves its role as a volatile organic compound that disrupts bacterial communication and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Undecene can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and exposure to light . Long-term studies have shown that 1-Undecene can maintain its antimicrobial properties over extended periods, although its efficacy may decrease due to gradual degradation . These findings underscore the importance of considering temporal effects when studying 1-Undecene in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 1-Undecene vary with different dosages in animal models. Studies have shown that low doses of 1-Undecene can enhance certain cellular functions, while high doses may lead to toxic or adverse effects . For example, exposure to 1-Undecene odor in C. elegans induced stress responses and extended lifespan through activation of the unfolded protein response . Excessive exposure could potentially disrupt normal cellular processes and lead to toxicity.
Metabolic Pathways
1-Undecene is involved in metabolic pathways related to fatty acid metabolism. The enzyme UndA from Pseudomonas putida converts medium-chain fatty acids into 1-Undecene through oxidative decarboxylation . This pathway highlights the compound’s role in microbial metabolism and its potential as a biochemical intermediate. Additionally, synthetic metabolic pathways have been developed to produce 1-Undecene from lignin-derived molecules, demonstrating its versatility in biotechnological applications .
Transport and Distribution
Within cells and tissues, 1-Undecene is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . This distribution pattern influences its localization and activity within cells, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of 1-Undecene is influenced by its hydrophobic properties and interactions with cellular components. In bacterial cells, 1-Undecene is primarily localized in the cell membrane and lipid-rich regions . This localization is crucial for its role in microbial communication and antimicrobial activity. Additionally, post-translational modifications and targeting signals may direct 1-Undecene to specific cellular compartments, further influencing its function and activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Undecene can be synthesized through various methods, including:
Dehydration of 1-Undecanol: This method involves the dehydration of 1-undecanol using acidic catalysts such as sulfuric acid or phosphoric acid at elevated temperatures.
Cracking of Long-Chain Hydrocarbons: This industrial method involves the thermal cracking of long-chain hydrocarbons, such as kerosene, to produce 1-undecene along with other alkenes.
Industrial Production Methods
In industrial settings, 1-undecene is typically produced through the oligomerization of ethylene . This process involves the polymerization of ethylene in the presence of a catalyst, such as a nickel or chromium-based catalyst, to form higher alkenes, including 1-undecene .
Analyse Des Réactions Chimiques
Types of Reactions
1-Undecene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form undecane in the presence of a hydrogenation catalyst such as palladium on carbon.
Polymerization: 1-Undecene can undergo polymerization to form poly(1-undecene) using catalysts such as Ziegler-Natta catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.
Hydrogenation: Hydrogen gas and palladium on carbon as a catalyst.
Polymerization: Ziegler-Natta catalysts and appropriate reaction conditions such as temperature and pressure.
Major Products Formed
Oxidation: 1-Undecanol, undecanoic acid.
Hydrogenation: Undecane.
Polymerization: Poly(1-undecene).
Comparaison Avec Des Composés Similaires
1-Undecene can be compared with other similar alkenes, such as:
1-Decene (C10H20): Similar in structure but with one less carbon atom.
1-Dodecene (C12H24): Similar in structure but with one more carbon atom.
Uniqueness
1-Undecene is unique due to its specific chain length, which gives it distinct physical properties and makes it suitable for specific industrial applications, such as the production of detergents and lubricants .
Propriétés
IUPAC Name |
undec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTOHCCUXLBQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Record name | 1-UNDECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29250-41-7 | |
| Record name | 1-Undecene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29250-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5061168 | |
| Record name | 1-Undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-undecene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid | |
| Record name | 1-UNDECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Undecene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2929 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Undecene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
378.9 °F at 760 mmHg (USCG, 1999), 192.7 °C @ 760 mm Hg, 192.00 to 193.00 °C. @ 760.00 mm Hg | |
| Record name | 1-UNDECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-UNDECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Undecene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
160 °F (USCG, 1999), 71 °C, 160 °F OC | |
| Record name | 1-UNDECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Undecene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2929 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-UNDECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in ether, chloroform, ligroin; insol in water | |
| Record name | 1-UNDECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.75 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7503 @ 20 °C/4 °C | |
| Record name | 1-UNDECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-UNDECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.49 [mmHg], 0.493 mm Hg @ 25 °C | |
| Record name | 1-Undecene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2929 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-UNDECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
821-95-4, 68526-57-8 | |
| Record name | 1-UNDECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Undecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Undecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkenes, C10-12, C11-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-UNDECENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Undecene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-UNDECENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1446756A8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-UNDECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Undecene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-56 °F (USCG, 1999), -49.2 °C, -49.1 °C | |
| Record name | 1-UNDECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-UNDECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Undecene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-undecene affect the growth of Legionella pneumophila?
A1: Research shows that 1-undecene, produced by Pseudomonas fluorescens MFE01, inhibits the growth of Legionella pneumophila even when the two bacteria are physically separated. [] This long-range inhibition is attributed to 1-undecene's ability to induce cell lysis in Legionella pneumophila, effectively acting as a potent antimicrobial agent. []
Q2: Can 1-undecene be used to control Phytophthora infestans, the oomycete responsible for potato late blight?
A2: Yes, studies have demonstrated the high susceptibility of Phytophthora infestans to 1-undecene. [] The volatile significantly reduces mycelial growth, sporangium formation, germination, and zoospore release in a dose-dependent manner. [] This suggests a potential for 1-undecene in the sustainable control of this devastating plant pathogen.
Q3: What is the impact of 1-undecene on the root-knot nematode Meloidogyne incognita?
A3: 1-Undecene, produced by Pseudomonas putida 1A00316, exhibits multiple modes of action against Meloidogyne incognita. [] It demonstrates nematicidal activity against juveniles, inhibits egg hatching, and repels juveniles. [] This multifaceted approach highlights the potential of 1-undecene as a biological control agent for this plant parasite.
Q4: Does 1-undecene play a role in bacterial communication?
A4: Yes, research suggests that Pseudomonas fluorescens MFE01 utilizes 1-undecene for aerial communication. [] Mutants unable to synthesize 1-undecene show impaired biofilm maturation, which can be restored by exposure to volatiles emitted by the wild-type strain. [] This highlights the role of 1-undecene as an intraspecific communication signal.
Q5: Can 1-undecene be used to detect bacterial contamination in cosmetics?
A5: Yes, 1-undecene has been identified as a potential biomarker for the presence of Pseudomonas aeruginosa in cosmetics. [] Combining analytical profile index (API) biochemical tests with solid-phase microextraction-gas chromatography-mass spectrometry (SPME-GC-MS) allows for the specific detection of 1-undecene and other MVOCs, aiding in monitoring microbial contamination. []
Q6: What is the molecular formula and weight of 1-undecene?
A6: 1-Undecene has the molecular formula C11H22 and a molecular weight of 154.3 g/mol.
Q7: What spectroscopic techniques are useful for identifying 1-undecene?
A7: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify 1-undecene in complex mixtures. [, , , , , ] Infrared (IR) spectroscopy can also be used to analyze the characteristic vibrations of the molecule. []
Q8: Can 1-undecene be incorporated into polyethylene?
A8: Yes, 1-undecene can be copolymerized with ethylene using metallocene catalysts. [, ] This allows for the synthesis of brominated polyethylene with controlled incorporation of 1-undecene. [] The resulting copolymers exhibit different properties compared to pure polyethylene, potentially broadening their applications.
Q9: How does the presence of 1-undecene affect the properties of polypropylene?
A9: Hydroxyl-functionalized polypropylene, synthesized by copolymerizing propylene with 10-hydroxy-1-undecene, exhibits altered mechano-optical behavior compared to unmodified polypropylene. [] The presence of hydroxyl groups, originating from the incorporated 1-undecene derivative, influences the polymer's crystalline network, leading to differences in crystallinity, crystal size, and lamella thickening during deformation. []
Q10: Can 1-undecene be used as a building block for synthesizing other chemicals?
A10: Yes, 1-undecene can serve as a starting material in various organic syntheses. For example, it can be used to create spacer-modified polymer supports containing ether linkages. [] These supports can be further functionalized and find applications in solid-phase synthesis and catalysis.
Q11: What is the potential of 1-undecene as a biofuel?
A11: 1-Undecene is a medium-chain 1-alkene (MCAE) and holds promise as a next-generation biofuel. [] It is compatible with existing fuel infrastructure and can be produced from renewable resources through microbial fermentation. [, ] Metabolic engineering efforts are focused on enhancing 1-undecene production in microorganisms for sustainable biofuel production. []
Q12: Can 1-undecene be produced from waste plastics?
A12: 1-Undecene has been identified as a component of the pyrolytic oil obtained from the thermal degradation of polyethylene terephthalate (PET) waste bottles. [] This highlights the potential of pyrolysis as a recycling method for converting plastic waste into valuable chemicals, including 1-undecene, contributing to waste valorization. []
Q13: How does the production of 1-undecene from biomass contribute to a circular economy?
A13: Production of 1-undecene from renewable biomass sources, such as energy cane bagasse, offers a sustainable alternative to fossil fuels. [] Energy cane bagasse, a byproduct of sugarcane processing, can be pyrolyzed to generate a range of valuable chemicals, including 1-undecene, promoting resource efficiency and reducing reliance on non-renewable resources. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)
![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)




